molecular formula C12H14N2O B6461079 6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2549012-84-0

6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No. B6461079
CAS RN: 2549012-84-0
M. Wt: 202.25 g/mol
InChI Key: POZDELLZZRYUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a cyclopropylmethylated pyrrole derivative whose structure is composed of two fused five-membered rings. It is a cyclic compound that has a number of potential applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. This compound has been studied extensively in recent years and has been used in a variety of research applications, ranging from drug development to the study of biochemical pathways.

Scientific Research Applications

6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has been used in a variety of scientific research applications. For example, it has been used as a starting material in the synthesis of various biologically active compounds, such as anti-cancer agents and anti-inflammatory agents. It has also been used in the synthesis of novel pyrrole-based heterocyclic compounds, which have potential applications in the fields of medicinal chemistry and drug discovery. In addition, this compound has been used to study the mechanism of action of various enzymes, such as cytochrome P450s, which are involved in drug metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one in laboratory experiments is its relatively low cost and availability. This compound is commercially available and can be easily synthesized in the laboratory. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation.
The main limitation of using this compound in laboratory experiments is its potential toxicity. In vitro studies have shown that this compound can be toxic to cells, and caution should be taken when using it in experiments. In addition, this compound can interact with a number of enzymes and proteins, which could lead to unexpected results in experiments.

Future Directions

The potential future directions for 6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one are numerous. Further research is needed to determine its mechanism of action, as well as its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. In addition, further research is needed to explore the potential toxicity of this compound and its effects on biochemical pathways. Finally, further research is needed to explore the potential use of this compound in the synthesis of novel pyrrole-based heterocyclic compounds, which could have potential applications in the fields of medicinal chemistry and drug discovery.

Synthesis Methods

6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be synthesized via a two-step process. The first step involves the reaction of 1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one with 1-chlorocyclopropane in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one. The second step involves the reaction of the cyclopropylmethylated pyrrole derivative with a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride. This reaction yields the desired product.

properties

IUPAC Name

6-(cyclopropylmethyl)-1-methylpyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-13-6-4-10-5-7-14(8-9-2-3-9)12(15)11(10)13/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZDELLZZRYUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.